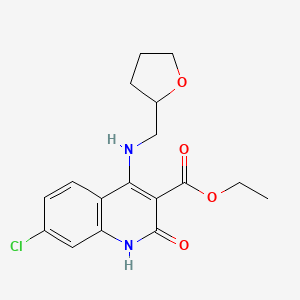![molecular formula C14H9N3O3S2 B3004628 N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 478031-90-2](/img/structure/B3004628.png)
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that features a thiadiazole scaffold, which is known for its significant biological properties. This compound is structurally related to various benzamide derivatives that have been synthesized and studied for their potential biological activities, including anticancer, antifungal, and antiarrhythmic effects .
Synthesis Analysis
The synthesis of related compounds often involves microwave-assisted methods, domino reactions, or green chemistry principles. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, a three-component domino reaction has been used to create novel thiadiazole derivatives . Green synthesis approaches have also been employed, such as the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has been used to elucidate the role of non-covalent interactions in the gelation behavior of some benzamide derivatives . Additionally, the crystal structures of various benzamide derivatives have been determined, revealing different modes of supramolecular aggregation .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and oxidation. For example, the reaction of thioamides with isonitriles and water can lead to the formation of cyclic thiadiazolidin-3-ones . Oxidation reactions have been used to transform thiadiazole derivatives into novel cyclic systems, such as [1,2,4]thiadiazolo[2,3-a]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents on the benzamide ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of methyl groups and the formation of S=O interactions have been shown to impact the gelation behavior of certain benzamide derivatives . The cytotoxic activity of these compounds against various cancer cell lines has been evaluated, with some derivatives showing promising results .
Aplicaciones Científicas De Investigación
Nematocidal Activities
A study by Liu et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which showed significant nematocidal activities. This research suggests potential use in controlling nematode pests in agriculture or related fields (Liu et al., 2022).
Synthesis and Characterization
Adhami et al. (2012) conducted a study focusing on the synthesis of a compound similar to N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide and its Ni and Pd complexes. This research contributes to understanding the structural and chemical properties of such compounds (Adhami et al., 2012).
Antitumor and Antioxidant Agents
Hamama et al. (2013) synthesized new 1,3,4-thiadiazole derivatives, demonstrating their potential as antitumor and antioxidant agents. This application is significant in medicinal chemistry and drug development (Hamama et al., 2013).
Anticancer Evaluation
Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity. This showcases the compound's potential in cancer research and therapy (Tiwari et al., 2017).
Photovoltaic Applications
Higashihara et al. (2012) reported the synthesis and photovoltaic applications of new π-conjugated polymers containing thiophene, oxadiazole, or thiadiazole moieties. This study highlights the potential use of such compounds in organic photovoltaic devices (Higashihara et al., 2012).
Antibacterial and Antifungal Activities
Patel et al. (2015) synthesized heterocyclic compounds with benzamide derivatives, showing significant antibacterial and antifungal activities. This research points towards potential applications in antimicrobial therapies (Patel et al., 2015).
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide” and similar compounds could involve further exploration of their biological effects and potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-11(9-5-2-1-3-6-9)15-13-16-14(20)17(22-13)12(19)10-7-4-8-21-10/h1-8H,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGJWYECRRRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)
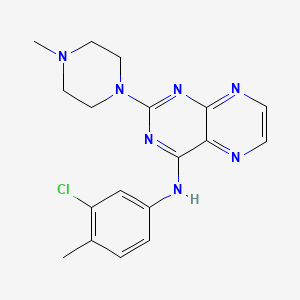
![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)
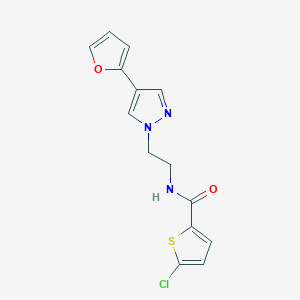
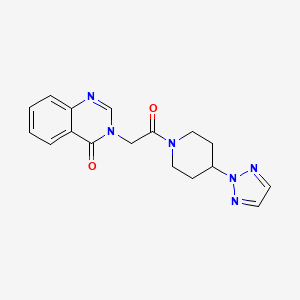


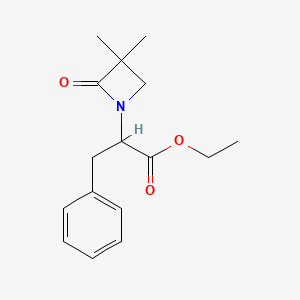
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)
